2-(4-Tert-butylpyrimidin-2-YL)ethan-1-amine
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Overview
Description
2-(4-Tert-butylpyrimidin-2-YL)ethan-1-amine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a pyrimidine ring, which is further connected to an ethanamine chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylpyrimidin-2-YL)ethan-1-amine typically involves the reaction of 4-tert-butylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylpyrimidin-2-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the tert-butyl or ethanamine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives .
Scientific Research Applications
2-(4-Tert-butylpyrimidin-2-YL)ethan-1-amine is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a potential ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylpyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-butylpyridin-2-yl)ethan-1-amine: This compound is similar in structure but has a pyridine ring instead of a pyrimidine ring.
2-(4-tert-butylpyridin-2-yl)ethan-1-amine: Another similar compound with a pyridine ring.
Uniqueness
2-(4-Tert-butylpyrimidin-2-YL)ethan-1-amine is unique due to the presence of the pyrimidine ring, which imparts distinct chemical properties and reactivity compared to its pyridine analogs. This uniqueness makes it valuable in specific research and industrial applications where these properties are desired .
Properties
CAS No. |
944898-71-9 |
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Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(4-tert-butylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)8-5-7-12-9(13-8)4-6-11/h5,7H,4,6,11H2,1-3H3 |
InChI Key |
LEIBLCCREVOVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NC=C1)CCN |
Origin of Product |
United States |
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